
2-(Trifluoroacetyl)cycloheptanone
Übersicht
Beschreibung
2-(Trifluoroacetyl)cycloheptanone is a chemical compound with the molecular formula C9H11F3O2 . It is commonly used as a building block in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-(Trifluoroacetyl)cycloheptanone is represented by the linear formula C9H11F3O2 . The InChI code for this compound is 1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 .Physical And Chemical Properties Analysis
2-(Trifluoroacetyl)cycloheptanone has a molecular weight of 208.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of 2-Trifluoroacetyl-1-Methoxycycloalkenes : Research has shown the successful synthesis of a series of 2-trifluoroacetyl-1-methoxycycloalkenes, including those derived from cycloheptanone. These compounds were synthesized in yields of 60–68%, showcasing the electron push–pull phenomenon through 17O NMR spectroscopy. The study further explored the stable conformation of these compounds using energy minimization calculations, highlighting their potential in advanced organic synthesis and structural analysis (Bonacorso et al., 2005).
Catalysis and Reaction Mechanisms
Aerobic Dehydrogenation of Cyclohexanone : A mechanistic study focused on the aerobic dehydrogenation of cyclohexanones, including cycloheptanone derivatives, to phenols using a Pd(TFA)2/2-dimethylaminopyridine catalyst system. This research highlighted the role of Pd nanoparticles in promoting the reaction, offering insights into catalytic processes that could be applied in the synthesis of pharmaceuticals and agrochemicals (Pun, Diao, & Stahl, 2013).
Material Science and Sensing Applications
Aggregation-Induced Emission Nanofiber as a Dual Sensor : Research into cyano-substituted vinylacridine derivatives linked with N-dodecyl-L-phenylalaninamide demonstrated the potential of these compounds in forming gels that exhibit fluorescence enhancement upon gelation. These materials were successfully used to create uniform fibrous films capable of acting as effective dual sensors for detecting aromatic amine and volatile acid vapors, showcasing the utility of 2-(trifluoroacetyl)cycloheptanone derivatives in developing advanced sensing materials (Xue et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLGLZRZCXLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426031 | |
| Record name | 2-(trifluoroacetyl)cycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoroacetyl)cycloheptanone | |
CAS RN |
82726-77-0 | |
| Record name | 2-(trifluoroacetyl)cycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




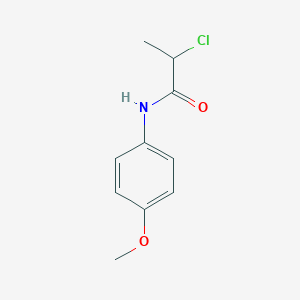
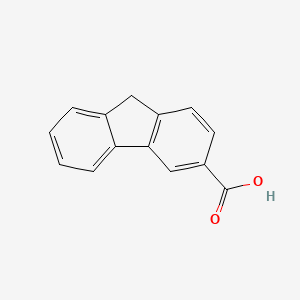
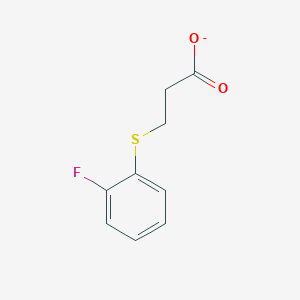
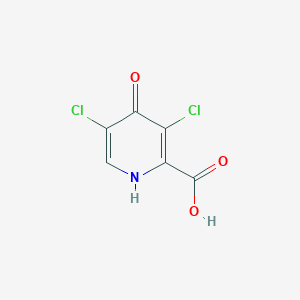
![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)
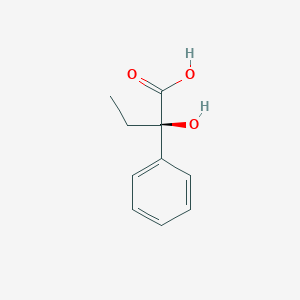
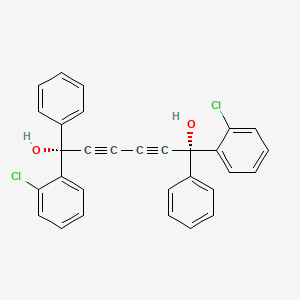
![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)
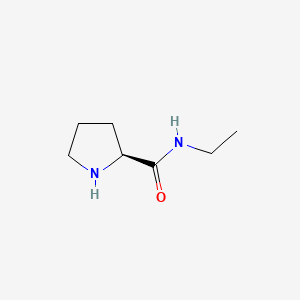

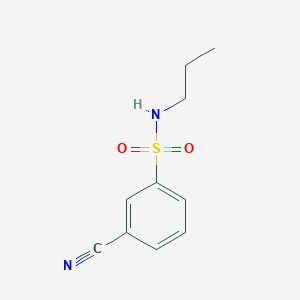
![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)
